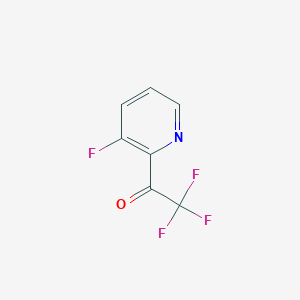

2,2,2-Trifluoro-1-(3-fluoropyridin-2-YL)ethanone

Description

2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone (CAS: 1060802-41-6) is a fluorinated ketone featuring a pyridine ring substituted with fluorine at the 3-position. Its molecular formula is C₇H₄F₄NO, with a calculated molecular weight of 207.11 g/mol. The compound is characterized by a trifluoroacetyl group (-COCF₃) attached to the 2-position of a 3-fluoropyridine moiety. Fluorinated pyridine derivatives are of significant interest in pharmaceutical and agrochemical research due to the enhanced metabolic stability and bioavailability imparted by fluorine atoms .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPYWARPLGQRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone typically involves the reaction of 3-fluoropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity . The general reaction scheme is as follows:

[ \text{3-Fluoropyridine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up the process. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Enzyme Inhibition Studies

One of the prominent applications of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-YL)ethanone is its role as an inhibitor in enzyme studies. Research has shown that fluorinated compounds can exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE). For instance, kinetic studies have demonstrated that related fluorinated acetophenones can act as competitive inhibitors of AChE, suggesting potential applications in treating conditions like Alzheimer's disease .

Anticancer Activity

Fluorinated compounds are often explored for their anticancer properties. The presence of trifluoromethyl groups has been linked to enhanced biological activity. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic potential.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its trifluoromethyl and pyridine functionalities enable the formation of more complex structures through various chemical reactions such as nucleophilic substitutions and coupling reactions. Researchers utilize it to synthesize novel compounds with potential pharmaceutical applications.

Development of Fluorinated Pharmaceuticals

The incorporation of fluorine into drug molecules is known to enhance metabolic stability and bioavailability. As a result, this compound can be employed in the design and synthesis of new fluorinated pharmaceuticals aimed at improving therapeutic efficacy.

Fluorinated Polymers

The compound's properties may also be harnessed in material science for developing fluorinated polymers with unique characteristics such as increased chemical resistance and thermal stability. These materials are valuable in coatings, sealants, and other industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluoropyridinyl group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Electronic Differences

- Fluorine Substitution: The target compound’s 3-fluoropyridin-2-yl group distinguishes it from analogs like 2,2-Difluoro-1-(pyridin-2-yl)ethanone (similarity score: 0.91), which lacks the pyridine fluorine but retains the difluoroacetyl group.

- Halogen Variations: Replacing fluorine with chlorine (e.g., 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone) increases molecular weight and may influence lipophilicity and metabolic stability .

- Salt Formation: The hydrochloride salt of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone (CAS: 1588441-22-8) demonstrates how salt forms can improve solubility for pharmaceutical applications .

Physical Properties

- Melting Points : Triazole derivatives (e.g., 2a in ) exhibit melting points of 105–108°C , suggesting that heterocyclic substituents increase crystallinity compared to simpler pyridine analogs .

- Solubility: The hydrochloride salt (CAS: 1588441-22-8) likely has higher aqueous solubility than non-ionic analogs, a critical factor in drug formulation .

Research Implications

- Pharmaceutical Potential: Fluorinated pyridines are prevalent in FDA-approved drugs (e.g., ciprofloxacin derivatives) due to their ability to modulate pharmacokinetics . The target compound’s dual fluorine substitution may offer advantages in target binding and resistance to oxidative metabolism.

- Agrochemical Applications: Chlorinated analogs (e.g., 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone) are explored as intermediates in pesticide synthesis, leveraging halogen interactions with biological targets .

Biological Activity

2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone, with the molecular formula C7H3F4NO and a molecular weight of 193.1 g/mol, is an organic compound that has garnered attention for its potential biological activities. The compound features a trifluoromethyl group, which significantly influences its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

The compound's structure includes a trifluoromethyl group that enhances lipophilicity and facilitates membrane penetration. The fluoropyridinyl moiety allows for hydrogen bonding with biological targets, affecting their function. Its synthesis typically involves the reaction of 3-fluoropyridine with trifluoroacetic anhydride under controlled conditions .

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound is investigated for its role in inhibiting specific enzymes. The trifluoromethyl group enhances binding affinity to target sites on enzymes.

- Protein-Ligand Interactions : The fluoropyridinyl group can form critical interactions with proteins, influencing their activity and stability.

- Cell Membrane Penetration : Enhanced lipophilicity allows the compound to effectively penetrate cell membranes, facilitating intracellular actions.

Biological Applications

The compound has diverse applications in various fields:

- Medicinal Chemistry : It is being explored as a potential drug candidate due to its ability to inhibit enzyme activities relevant to disease processes.

- Agricultural Chemistry : Its properties make it suitable for developing agrochemicals with improved efficacy.

- Biological Research : Used as a tool compound in studying enzyme mechanisms and protein interactions.

Research Findings

Recent studies have highlighted the biological significance of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Inhibition Studies : A study published in MDPI examined the inhibition of serotonin uptake by compounds containing trifluoromethyl groups. The results indicated that modifications similar to those found in this compound significantly enhance potency against serotonin receptors .

- Antimicrobial Research : Another investigation focused on the antibacterial properties of pyridine derivatives. The study found that derivatives similar to this compound showed promising results against Staphylococcus aureus, indicating potential applications in treating bacterial infections .

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that compounds with similar structures could induce apoptosis in cancer cells. This suggests that this compound may have therapeutic potential in oncology .

Q & A

Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation , where a fluorinated pyridine derivative reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For instance, 3-fluoropyridine can undergo acylation at the 2-position under controlled conditions to introduce the trifluoroethanone moiety . Alternative routes include halogenation of pre-acylated pyridines or nucleophilic substitution on activated intermediates. Purification often involves recrystallization from hexane/ethyl acetate mixtures to achieve >98% purity .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Crystals are grown via slow evaporation of solvent, and data collection is performed at low temperatures (e.g., 100 K) to minimize thermal motion. Key parameters include bond lengths (C-F: ~1.34 Å, C=O: ~1.21 Å) and dihedral angles between the pyridine ring and trifluoroethanone group, which inform electronic conjugation and steric effects .

Q. What role does fluorine substitution play in the compound’s reactivity and stability?

Methodological Answer: The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl group, making it reactive toward nucleophiles (e.g., Grignard reagents). The 3-fluoro group on the pyridine ring directs regioselectivity in further functionalization. Stability studies under ambient conditions show minimal degradation over 6 months when stored in anhydrous environments, as moisture can hydrolyze the trifluoromethyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. For example, the LUMO energy of the carbonyl group correlates with its reactivity in cross-coupling reactions. Solvent effects (PCM models) and transition-state analysis further refine mechanistic pathways, aiding in catalyst design .

Q. What strategies are recommended for optimizing reaction yields in the synthesis of fluorinated pyridinylethanones?

Methodological Answer: Yield optimization involves:

- Temperature control : Maintaining −10°C during acylation to suppress side reactions.

- Catalyst screening : Lewis acids like FeCl₃ may reduce byproducts compared to AlCl₃ .

- In-situ monitoring : Use of HPLC or ¹⁹F NMR to track intermediate formation.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving purity .

Q. How does the compound’s hygroscopicity influence experimental design, and what mitigation strategies are effective?

Methodological Answer: The compound’s hygroscopic nature necessitates anhydrous handling. Best practices include:

- Storage under inert gas (Ar/N₂) with molecular sieves.

- Use of gloveboxes for moisture-sensitive reactions.

- Immediate characterization (e.g., Karl Fischer titration) post-synthesis to quantify water content.

- Solvent selection: Avoid polar aprotic solvents (e.g., DMF) that retain moisture; prefer THF or toluene .

Q. What are the challenges in studying the compound’s pharmacokinetic properties, and how are they addressed?

Methodological Answer: Challenges include low aqueous solubility and metabolic instability due to fluorinated groups. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.